molecular formula C7H20Cl2N2 B6216720 [2-(diethylamino)ethyl](methyl)amine dihydrochloride CAS No. 2742659-57-8

[2-(diethylamino)ethyl](methyl)amine dihydrochloride

Cat. No.: B6216720
CAS No.: 2742659-57-8
M. Wt: 203.2
InChI Key:
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Description

2-(diethylamino)ethylamine dihydrochloride: is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of ethylamine, featuring both diethylamino and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)ethylamine dihydrochloride typically involves the reaction of diethylamine with ethylene oxide, followed by methylation. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually crystallized and purified to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(diethylamino)ethylamine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the diethylamino or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various halogenating agents and nucleophiles under controlled temperatures.

Major Products:

    Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Formation of amine derivatives with reduced functional groups.

    Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic compounds.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Employed in the study of enzyme mechanisms and protein interactions.
  • Used in the development of biochemical assays.

Medicine:

  • Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
  • Studied for its effects on neurotransmitter systems.

Industry:

  • Utilized in the production of specialty chemicals and polymers.
  • Applied in the formulation of various industrial products, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethylamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 2-(dimethylamino)ethyl chloride hydrochloride
  • 2-(diethylamino)ethyl methacrylate
  • 2-(dimethylamino)ethyl methacrylate

Comparison:

  • 2-(dimethylamino)ethyl chloride hydrochloride: Similar in structure but with a dimethylamino group instead of a diethylamino group. It is used in different chemical reactions and has distinct reactivity.
  • 2-(diethylamino)ethyl methacrylate: Contains a methacrylate group, making it useful in polymer chemistry and different from 2-(diethylamino)ethylamine dihydrochloride in terms of applications.
  • 2-(dimethylamino)ethyl methacrylate: Similar to the methacrylate derivative but with a dimethylamino group, leading to different chemical properties and uses.

Conclusion

2-(diethylamino)ethylamine dihydrochloride is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in diverse chemical reactions and serve as a valuable tool in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(diethylamino)ethyl](methyl)amine dihydrochloride involves the reaction of N,N-diethylethylenediamine with methyl iodide followed by treatment with hydrochloric acid.", "Starting Materials": [ "N,N-diethylethylenediamine", "Methyl iodide", "Hydrochloric acid" ], "Reaction": [ "N,N-diethylethylenediamine is reacted with methyl iodide in the presence of a base such as potassium carbonate to form [2-(diethylamino)ethyl]methylamine.", "The [2-(diethylamino)ethyl]methylamine is then treated with hydrochloric acid to form [2-(diethylamino)ethyl](methyl)amine dihydrochloride." ] }

CAS No.

2742659-57-8

Molecular Formula

C7H20Cl2N2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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